Nitisinone

Vue d'ensemble

Description

Le nitisinone est un composé synthétique principalement utilisé dans le traitement de la tyrosinémie héréditaire de type 1 (HT-1), une maladie génétique rare. C'est un inhibiteur de l'hydroxyphénylpyruvate dioxygénase qui empêche la dégradation de la tyrosine, réduisant ainsi l'accumulation de métabolites toxiques .

Méthodes De Préparation

Le nitisinone est synthétisé par un processus en plusieurs étapes. La préparation implique les étapes suivantes :

Préparation du chlorure de 2-nitryl-4-trifluorométhyl-benzoyle : Ceci est réalisé en faisant réagir l'acide 2-nitryl-4-trifluorométhyl-benzoïque avec du chlorure de thionyle.

Réaction avec la 1,3-cyclohexanedione : Le dérivé chlorure de benzoyle est ensuite mis à réagir avec la 1,3-cyclohexanedione en présence de gallate d'éthyle et de carbonate de sodium anhydre.

Purification : Le produit brut est purifié par recristallisation en utilisant de l'acétate d'éthyle, ce qui donne du this compound de haute pureté.

Analyse Des Réactions Chimiques

Metabolic Pathways of Nitisinone

This compound undergoes three primary metabolic transformations in biological systems, as demonstrated in yeast and mammalian models:

Amino Acid Conjugation

-

Forms Schiff base derivatives through reactions with glycine and β-alanine:

-

Gly-NTBC : Glycine conjugate

-

β-ala-NTBC : β-alanine conjugate

-

-

These metabolites result from nucleophilic attack by amino groups on the ketone moieties of this compound .

Hydroxylation

-

Cytochrome P450 (CYP3A4)-mediated oxidation produces hydroxylated derivatives, detected in rodent and human studies:

Hydrolysis

-

Hydrolytic cleavage yields:

Table 1: Key Metabolites of this compound

| Metabolite | Structure | Formation Pathway |

|---|---|---|

| Gly-NTBC | Schiff base with glycine | Amino acid conjugation |

| β-ala-NTBC | Schiff base with β-alanine | Amino acid conjugation |

| NTFA | Nitrobenzoic acid derivative | Hydroxylation |

| ATFA | Aminobenzoic acid derivative | Hydrolysis |

| CHD | Cyclohexanedione fragment | Hydrolysis |

Chemical Degradation Reactions

This compound degrades under physiological conditions via:

Hydrolysis in Aqueous Media

-

pH-dependent degradation generates ATFA and CHD as primary products .

-

Kinetics follow first-order reaction mechanisms, with half-life influenced by temperature and pH .

Photodegradation

Enzymatic Interactions

This compound’s pharmacological action arises from its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) :

Mechanism of HPPD Inhibition

-

Competitive, reversible binding to the enzyme’s active site via:

Table 2: Biochemical Parameters of HPPD Inhibition

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (Human HPPD) | 46 µM | |

| Inhibition Constant (Kᵢ) | 2.3 nM | |

| Binding Affinity | ~10⁸ M⁻¹ |

Downstream Metabolic Effects

-

HPPD inhibition elevates:

-

Reduces downstream metabolites like homogentisic acid (HGA) and maleylacetoacetate .

CYP-Mediated Metabolism

-

CYP3A4 is the primary enzyme involved in hydroxylation, contributing to <2% of total metabolism .

-

No significant interactions with CYP1A2, CYP2C19, or CYP2D6 .

Species-Specific Differences

-

Rodents exhibit faster hydroxylation rates compared to humans, with urinary excretion of NTFA being 3–5× higher .

Stability and Reactivity in Formulations

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of nitisinone reveals key characteristics relevant to its clinical use:

- Absorption : Following oral administration, this compound reaches peak plasma concentrations (Cmax) within approximately 4 hours.

- Distribution : It exhibits high plasma protein binding (>95%) and has a long half-life (approximately 54 hours), allowing for once-daily dosing regimens .

- Elimination : Renal excretion plays a minor role in its elimination, with most drug remaining unchanged in circulation .

Hereditary Tyrosinemia Type 1

This compound has been a cornerstone in the management of hereditary tyrosinemia type 1 since its introduction. Clinical studies demonstrate that this compound effectively reduces plasma levels of succinylacetone, a toxic metabolite associated with liver and kidney damage. A pivotal study showed that patients treated with this compound experienced significant biochemical improvements within days of starting therapy, with many achieving normal or near-normal metabolic profiles .

Alkaptonuria

Recent research has expanded the applications of this compound to alkaptonuria, a rare genetic disorder characterized by the accumulation of homogentisic acid. Clinical trials have shown that this compound can dramatically reduce urinary homogentisic acid levels by over 99% in treated patients . The SONIA studies (Suitability Of this compound In Alkaptonuria) have provided robust evidence supporting its use for managing symptoms and preventing complications associated with this condition .

Case Studies

Several case studies provide valuable insights into the real-world applications and outcomes associated with this compound treatment:

- Case Study 1 : A patient with alkaptonuria treated with this compound showed a reduction in joint pain and improved mobility after achieving over 90% reduction in urinary homogentisic acid levels. The patient's quality of life improved significantly over two years of treatment .

- Case Study 2 : In a cohort study involving multiple patients with hereditary tyrosinemia type 1, treatment with this compound resulted in sustained biochemical control and prevention of liver failure symptoms. Long-term follow-up indicated that most patients maintained stable liver function without requiring liver transplantation .

- Case Study 3 : A pilot study aimed at evaluating the effects of this compound on pigmentation in patients with oculocutaneous albinism type 1B suggested potential benefits beyond metabolic control. Patients exhibited increased melanin levels in skin and hair, indicating possible additional therapeutic effects .

Summary and Future Directions

This compound represents a significant advancement in the treatment of rare metabolic disorders like hereditary tyrosinemia type 1 and alkaptonuria. Its ability to inhibit toxic metabolite accumulation has transformed patient outcomes and improved quality of life. Ongoing research continues to explore its efficacy across different patient populations and potential new applications.

Data Summary Table

Mécanisme D'action

Nitisinone exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This inhibition prevents the catabolism of tyrosine, leading to reduced levels of toxic metabolites such as succinylacetone. The molecular target of this compound is the HPPD enzyme, and its pathway involves the interruption of the tyrosine degradation process.

Comparaison Avec Des Composés Similaires

Le nitisinone est structurellement similaire à d'autres herbicides triketoniques, tels que le mesotrione . son application médicale le distingue de ces composés. Alors que le mesotrione est utilisé comme herbicide, le this compound est principalement utilisé dans le traitement des troubles métaboliques. D'autres composés similaires comprennent :

Mesotrione : Utilisé comme herbicide.

Sulcotrione : Un autre herbicide ayant un mécanisme d'action similaire.

L'unicité du this compound réside dans son double rôle à la fois de traitement médical et de potentiel agrochimique.

Activité Biologique

Nitisinone, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), is primarily used in the treatment of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles, supported by data tables and case studies.

This compound exerts its biological effects through the inhibition of HPPD, an enzyme critical in the catabolism of tyrosine. By inhibiting this enzyme, this compound prevents the formation of toxic metabolites such as succinylacetone (SA) and homogentisic acid (HGA), which are implicated in the pathophysiology of HT-1 and alkaptonuria, respectively.

- Inhibition Dynamics : this compound has a median inhibitory concentration (IC50) of approximately 40 nM in vitro. It binds to HPPD reversibly but dissociates slowly, maintaining its inhibitory effect over time .

Pharmacokinetics

This compound is absorbed effectively after oral administration, with a half-life that supports once or twice daily dosing. It undergoes extensive metabolism primarily via glucuronidation and oxidation by cytochrome P450 enzymes, particularly CYP3A4 .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 2-3 hours |

| Metabolism | Glucuronidation, CYP3A4 |

| Excretion | Urine and feces |

Tyrosinemia Type 1

This compound has revolutionized the management of HT-1. A pivotal study demonstrated that this compound treatment resulted in a significant reduction in urinary SA levels, with patients showing elevated plasma tyrosine levels .

Case Study: NTBC Study

- Participants : 40 patients with HT-1

- Duration : 36 months

- Outcomes :

Alkaptonuria

In alkaptonuria patients, this compound has shown a remarkable biochemical response. A three-year randomized trial indicated a consistent reduction of HGA levels by over 95% in urine and plasma .

Table 2: Clinical Outcomes in Alkaptonuria Patients

| Outcome Measure | Control Group (n=20) | This compound Group (n=20) |

|---|---|---|

| Urinary HGA Excretion (g/day) | ~5.80 | ~0.125 |

| Hip Total Range of Motion Improvement | No significant change | Notable improvement |

Safety Profile

This compound is generally well-tolerated, with most side effects being mild and manageable. The most common adverse effects reported include:

- Liver enzyme elevation

- Corneal deposits leading to irritation

- Gastrointestinal disturbances

A long-term follow-up study indicated that while some patients experienced transient side effects, the overall safety profile remained favorable over extended periods .

Propriétés

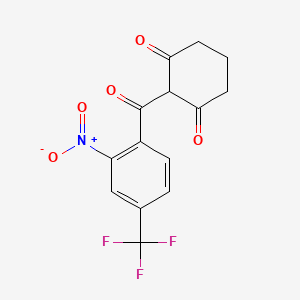

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBCNLGXQFSTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042673 | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.11e-03 g/L | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate. | |

| Record name | Nitisinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

104206-65-7 | |

| Record name | Nitisinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitisinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitisinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104206-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITISINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.